Calix(4)arene

Vue d'ensemble

Description

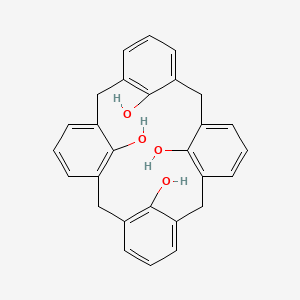

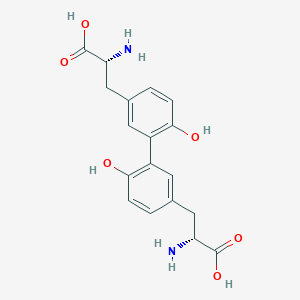

Calix(4)arenes are cyclic oligomers known for their unique molecular architecture that provides a versatile platform for various applications in supramolecular chemistry, host-guest interactions, and molecular recognition . They are characterized by a three-dimensional basket, cup, or bucket shape . In calix(4)arenes, the internal volume is around 10 cubic angstroms .

Synthesis Analysis

Calix(4)arenes are generally produced by condensation of two components: an electron-rich aromatic compound, classically a 4-substituted phenol, and an aldehyde, classically formaldehyde . A modular “click”-chemistry approach has been used for the synthesis of various triazole derivatives of thiacalix(4)arenes and calix(4)arenes .

Molecular Structure Analysis

Calix(4)arenes are characterized by a wide upper rim and a narrow lower rim and a central annulus . They exist in different chemical conformations because rotation around the methylene bridge is not difficult . The 4 hydroxyl groups interact by hydrogen bonding and stabilize the cone conformation .

Chemical Reactions Analysis

Calix(4)arenes have been used in multicomponent approaches as a facile and convenient synthetic strategy . The value of this method lies in its operational simplicity, mild reaction conditions, and structural diversity of the products .

Physical And Chemical Properties Analysis

Calix(4)arenes are sparingly soluble as parent compounds and have high melting points . They are characterized by a three-dimensional basket, cup, or bucket shape . In calix(4)arenes, the internal volume is around 10 cubic angstroms .

Applications De Recherche Scientifique

Cytotoxic Activity

Calix4arene derivatives have been synthesized and evaluated for their cytotoxic activity . These derivatives have shown to inhibit the proliferation of different human cancer cells, including DLD-1, A549, HEPG2, and PC-3 cells in a dose-dependent manner . This suggests that Calix4arene and its derivatives could be developed to treat different human cancer cells .

Photoelectrical Enhancement

Calix4arene-functionalized Titanium-Oxo Clusters (TOCs) have shown superior photoelectric performance . The introduction of 1,10-phenanthroline (Phen) into a Calix4arene-functionalized TOC resulted in stronger light absorption and better photoelectric performance compared to the original TOC . This application could be beneficial in the field of materials science .

DNA Binding and Cell Transfection

Functionalized Calix4arenes can bind DNA and induce cell transfection . This property could be useful in gene therapy and other biomedical applications .

Sensor Development

Calix4arene derivatives can be used to create chemosensors , including fluorescent ones . These sensors could be used in various fields, such as environmental monitoring and biomedical diagnostics .

Coordination Chemistry

Calix4arene derivatives can act as macrocyclic ligands . They can be used in coordination chemistry, which involves the study of compounds that contain bonds between a metal and a non-metal .

Catalysts for Organic Reactions

Calix4arene derivatives can serve as efficient catalysts for organic reactions . This application could be beneficial in the field of organic synthesis .

Biomedical Applications

The Calix4arene platform is promising for some branches of biomedicine . This could include drug delivery, imaging, and other therapeutic applications .

Functional Material Synthesis

Calix4arenes have various applications in functional material synthesis . They can be used to create materials with unique properties for various applications .

Mécanisme D'action

Target of Action

Calix4arene, a versatile molecular platform, has been shown to interact with a variety of targets. It exhibits highly selective binding behavior towards anions, especially halogen anions . In the biomedical field, calix4arene derivatives have been found to inhibit the proliferation of different human cancer cells, including A549, DLD-1, HEPG2, and PC-3 . Furthermore, calix4arene amide derivatives have been revealed to target galectin-1 as allosteric inhibitors .

Mode of Action

The interaction of Calix4arene with its targets involves both physical and chemical processes. The physical process involves the formation of a host-guest complex between the Calix4arene and the target molecule . The chemical process involves changes in the optical properties of the Calix4arene, such as fluorescence, upon binding with the target . In the case of cancer cells, Calix4arene derivatives have been shown to inhibit cell proliferation in a dose-dependent manner .

Biochemical Pathways

The exact biochemical pathways affected by Calix4arene can regulate its length by changing the conformations of the Calix4arene cores . This conformational interconversion has been utilized to develop Calix4arene receptors . In the context of cancer cells, the cytotoxic properties of Calix4arene derivatives suggest that they may interfere with cell growth and division pathways .

Pharmacokinetics

The pharmacokinetics of Calix4arene derivatives can be synthesized and functionalized more easily than other supramolecules, suggesting that they may have favorable bioavailability.

Result of Action

The result of Calix4arene’s action depends on the specific target and the environmental context. For example, when interacting with anions, Calix4arene exhibits changes in optical properties such as fluorescence . When interacting with cancer cells, Calix4arene derivatives inhibit cell proliferation .

Action Environment

The action of Calix4arene can be influenced by various environmental factors. For instance, the presence of Si–OH groups on the surface of silica gel can catalyze the facile decomposition/macrocyclization of certain Calix4arene derivatives . Additionally, the conformational changes of the Calix4arene cores in oligomers can cause structural changes that are larger than those of the monomers .

Safety and Hazards

Calix(4)arene causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Orientations Futures

Calix(4)arene is an attractive host for molecular recognition due to its accessibility through the hollow cavity and shallow bowl shape . Designing a flexible molecule to recognize nano to large biomolecules is a challenging goal in host-guest chemistry . This suggests that future research could focus on designing flexible calix(4)arene molecules for various applications in supramolecular chemistry.

Propriétés

IUPAC Name |

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O4/c29-25-17-5-1-6-18(25)14-20-8-3-10-22(27(20)31)16-24-12-4-11-23(28(24)32)15-21-9-2-7-19(13-17)26(21)30/h1-12,29-32H,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNHVQZZPXPQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=CC=CC(=C4O)CC5=CC=CC1=C5O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340197 | |

| Record name | Calix[4]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calix[4]arene | |

CAS RN |

74568-07-3 | |

| Record name | 25,26,27,28-Tetrahydroxycalix[4]arene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74568-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calix[4]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-hexyl-6-(hexylamino)benzo[de]isoquinoline-1,3-dione](/img/structure/B1217318.png)

![Diindeno[1,2,3-cd:1',2',3'-lm]perylene](/img/structure/B1217330.png)